
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide, also known as MPMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPMB is a member of the class of compounds known as benzamides, which have been shown to possess a variety of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors involved in cellular signaling pathways. 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in cell proliferation and survival. 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has also been shown to modulate the activity of several receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to induce cell cycle arrest and apoptosis (programmed cell death). In neurons, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to protect against oxidative stress and inflammation. In immune cells, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to modulate cytokine production and T cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. However, one limitation of using 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide. One area of interest is the development of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide and its effects on cellular signaling pathways.
Synthesemethoden
The synthesis of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide involves the reaction of 2-(4-methoxyphenoxy)acetic acid with 2-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and immunology. In cancer research, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroscience, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-5-3-4-6-14(13)11-18-17(19)12-21-16-9-7-15(20-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPMMMALNYAZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)
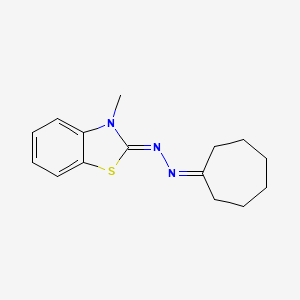
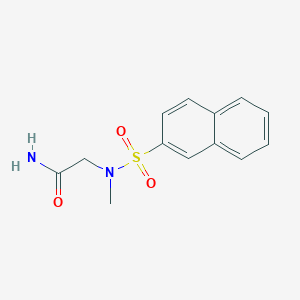
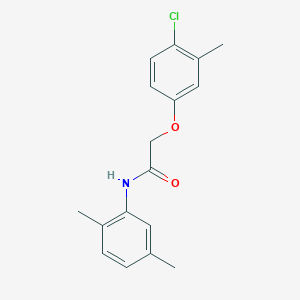
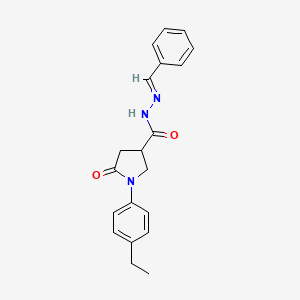

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)
![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)
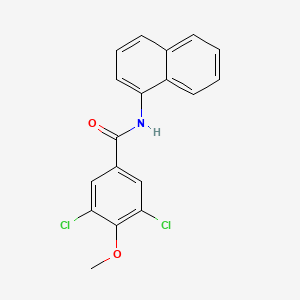
![2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide](/img/structure/B5776265.png)
![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5776268.png)
![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)